3-Dimethylaminomethyl-benzylamine
Overview
Description
3-Dimethylaminomethyl-benzylamine is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, along with a dimethylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminomethyl-benzylamine typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative, followed by the reduction of the nitro group to an amine, and subsequent alkylation to introduce the dimethylmethanamine group . The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminomethyl-benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
Scientific Research Applications
3-Dimethylaminomethyl-benzylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethyl-benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Dimethylaminomethyl-benzylamine include other phenylamines and aminomethyl derivatives, such as:
- 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine
- 1-(3-(Aminomethyl)phenyl)-N,N-diethylmethanamine
- 1-(3-(Aminomethyl)phenyl)-N,N-dimethylpropanamine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the dimethylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVDYPSBXVIIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585491 | |
Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246258-97-9 | |
Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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